molecular formula C8H12ClN3O B7970076 (Imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate

(Imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate

Cat. No.: B7970076
M. Wt: 201.65 g/mol
InChI Key: DFJRMFZTBPLDTA-UHFFFAOYSA-N
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Description

(Imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate is a chemical compound with the molecular formula C8H9N3·ClH·H2O. It is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate typically involves the condensation of 2-aminopyridine with glyoxal or its derivatives, followed by cyclization to form the imidazo[1,2-a]pyridine core. The resulting compound is then reacted with formaldehyde and ammonia to introduce the methylamine group at the 3-position . The final step involves the addition of hydrochloric acid to form the hydrochloride salt and subsequent hydration to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and efficiency in production .

Mechanism of Action

The mechanism of action of (Imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit c-MET kinases, which are involved in carcinogenesis . The compound’s ability to form hydrogen and halogen bonds also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Imidazo[1,2-a]pyridin-3-ylmethyl)amine hydrochloride hydrate is unique due to its specific substitution pattern and the presence of the hydrochloride hydrate form, which can influence its solubility, stability, and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanamine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH.H2O/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJRMFZTBPLDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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